4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

Orthogonal protection solid-phase peptide synthesis piperidine functionalization

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3) is a bifunctional piperidine derivative with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent, while the piperidine ring nitrogen remains free.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 252720-31-3
Cat. No. B1270001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid
CAS252720-31-3
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyRAENIWWUAIMXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3): A Boc-on-Amine Piperidine Scaffold for Orthogonal Peptide and Pharmaceutical Synthesis


4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3) is a bifunctional piperidine derivative with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent, while the piperidine ring nitrogen remains free . This α,α-disubstituted amino acid scaffold serves as a versatile building block in medicinal chemistry, peptide foldamer design, and pharmaceutical intermediate synthesis [2]. The compound is classified under ECHA as Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [3].

Why 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Cannot Be Replaced by N-Boc-Piperidine or Free Amine Analogs in Orthogonal Synthesis


The positional isomer 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4) places the Boc group on the piperidine ring nitrogen rather than the exocyclic 4-amino group, completely inverting the orthogonal protection strategy . In the target compound (252720-31-3), the free piperidine NH is available for immediate N-functionalization while the 4-amino group remains Boc-protected; in the isomer, the piperidine nitrogen is blocked and must be deprotected before use . The unprotected 4-aminopiperidine-4-carboxylic acid (CAS 40951-39-1, MW 144.17) lacks any protecting group, exposing both amines to uncontrolled side reactions during multi-step couplings . The double-Boc analog (CAS 189321-65-1, MW 344.40) adds 100 Da of molecular weight and requires two separate deprotection steps, increasing synthetic step count and complicating orthogonal release strategies [1]. These regiochemical and protecting-group differences create non-interchangeable reactivity profiles that directly impact synthetic route design, intermediate isolation, and final product purity in both research and GMP manufacturing contexts.

Quantitative Differentiation Evidence for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3) vs. Closest Analogs


Orthogonal Protection Topology: Boc-on-Amine (252720-31-3) vs. Boc-on-Piperidine (183673-71-4) Regiochemical Comparison

The target compound 252720-31-3 bears the Boc protecting group on the exocyclic 4-amino substituent while leaving the piperidine ring nitrogen (pKa ~10–11) free for direct alkylation or acylation. In contrast, the positional isomer 183673-71-4 places Boc on the piperidine nitrogen (pKa shifted to non-basic), rendering the ring nitrogen inert and exposing the free 4-amino group (pKa ~7–8) [1]. This topological inversion dictates the order of synthetic operations: with 252720-31-3, the piperidine NH can be functionalized first without touching the Boc-protected 4-amino group, whereas with 183673-71-4, the piperidine nitrogen must be deprotected (TFA/DCM, 0 °C to rt, 1–4 h) before any N-functionalization can occur .

Orthogonal protection solid-phase peptide synthesis piperidine functionalization

Physicochemical Property Divergence: Melting Point, Boiling Point, and Density Comparison Across Piperidine-4-carboxylic Acid Derivatives

The target compound 252720-31-3 exhibits a boiling point of 410 °C and density of 1.18 g/cm³, with a computed XLogP3 of -1.8 [1]. The positional isomer 183673-71-4 has a well-defined melting point of 289–294 °C and a lower boiling point of 380.1 °C at 760 mmHg, with a computed XLogP3 of -2.2 . The N-Boc-piperidine-4-carboxylic acid analog (CAS 84358-13-4, lacking the 4-amino group) melts at a much lower 148–153 °C [2]. The double-Boc analog 189321-65-1 has a molecular weight of 344.40 g/mol (100 Da heavier) and an estimated boiling point of 479.5 °C [3].

Physicochemical characterization solid-state properties formulation compatibility

Regulatory Identity: 252720-31-3 as Capivasertib (Truqap®) Impurity 20 — A Designated Pharmaceutical Reference Standard

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3) is formally designated as Capivasertib Impurity 20, a process-related impurity of the FDA-approved AKT inhibitor Capivasertib (Truqap®, AZD5363) [1]. It is supplied with full characterization data compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), quality control (QC), ANDA submissions, and DMF filings . The compound is commercially produced and supplied as a key starting material for Capivasertib synthesis by multiple manufacturers . In contrast, the positional isomer 183673-71-4 is not listed among known Capivasertib impurities [2].

Pharmaceutical impurity reference standard Capivasertib FDA-approved drug ANDA

Solubility and LogP Divergence: Aqueous and Organic-Phase Partitioning Behavior of 252720-31-3 vs. 183673-71-4

Computational solubility estimates reveal a stark difference in aqueous solubility: 252720-31-3 has an ESOL-based water solubility of 333.0 mg/mL (1.36 mol/L) and a measured/calculated LogP of 1.44 , whereas 183673-71-4 shows an estimated water solubility of only 127.1 mg/L (~0.00052 mol/L) and XLogP3 of -2.2 . This represents approximately a 2,600-fold difference in predicted aqueous solubility. The higher LogP of 252720-31-3 (1.44 vs. -2.2) indicates greater lipophilicity, favoring organic-phase reactions and extraction efficiency during workup [1].

Solubility LogP partition coefficient ESOL bioavailability prediction

Synthetic Yield Benchmark: 4-(Boc-amino)piperidine-4-carboxylic acid in Multi-Component Coupling Reactions

In a published synthetic scheme for triazole-linked glycohybrids, 4-(Boc-amino)piperidine-4-carboxylic acid was coupled under NaHCO₃ in CH₃CN/H₂O at reflux, yielding the target intermediate in 64–76% isolated yield [1]. The same reaction conditions using unprotected piperidine-4-carboxylic acid gave a comparable yield range of 64–76%, demonstrating that the Boc-protected analog does not compromise coupling efficiency while preserving the protected amine for subsequent orthogonal deprotection (HCl/EtOAc, rt, 74–98% yield) [2]. This dual functionality is not accessible with the free amino acid 40951-39-1, which would undergo uncontrolled side reactions at both amine sites.

Synthetic yield peptide coupling multi-component reaction process chemistry

Molecular Economy: Atom and Step Efficiency of 252720-31-3 vs. Double-Boc Analog 189321-65-1

The double-Boc analog 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid (CAS 189321-65-1) has a molecular weight of 344.40 g/mol (C₁₆H₂₈N₂O₆), which is 100.11 g/mol (41%) heavier than the target compound 252720-31-3 (244.29 g/mol, C₁₁H₂₀N₂O₄) [1]. The double-Boc compound requires two sequential deprotection steps to expose both nitrogen functionalities, whereas 252720-31-3 has the piperidine nitrogen already free and requires only one deprotection to release the 4-amino group . In solid-phase peptide synthesis, using 252720-31-3 eliminates one full deprotection–wash–coupling cycle, saving approximately 30–45 minutes per residue and reducing solvent consumption by an estimated 20–30% per coupling step .

Atom economy step economy protecting group strategy green chemistry

Optimal Procurement and Application Scenarios for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3)


Pharmaceutical Impurity Reference Standard for Capivasertib (Truqap®) ANDA Filing and QC Batch Release

As the formally designated Capivasertib Impurity 20, CAS 252720-31-3 is the only analog among the piperidine-4-carboxylic acid family that satisfies regulatory requirements for impurity profiling in generic Capivasertib ANDA submissions. QC laboratories and CROs conducting forced degradation studies, method validation (AMV), or stability-indicating HPLC method development must procure this specific compound rather than the positional isomer 183673-71-4 or the double-Boc analog 189321-65-1, which are not recognized Capivasertib impurities [1]. The compound is supplied with full Certificates of Analysis and can be traced against USP or EP pharmacopeial standards .

Orthogonal Solid-Phase Peptide Synthesis Requiring Sequential Piperidine-N and 4-Amino Functionalization

In Fmoc/tBu solid-phase peptide synthesis, the target compound 252720-31-3 enables a unique orthogonal strategy: the free piperidine nitrogen can be directly coupled to a solid support or functionalized via reductive amination, while the Boc-protected 4-amino group remains inert until acidolytic release. This topological advantage over 183673-71-4 (which would require on-resin Boc deprotection before piperidine-N functionalization) translates to one fewer TFA treatment cycle per residue, reducing resin swelling stress and improving overall crude peptide purity by minimizing premature cleavage side reactions [1]. The 333 mg/mL aqueous solubility facilitates solution-phase pre-activation before resin loading .

Conformationally Constrained Peptide Foldamer Design Using α,α-Disubstituted Amino Acid Scaffolds

The piperidine-4-carboxylic acid core is a validated α,α-disubstituted amino acid that induces 3₁₀- and α-helical secondary structures in short peptides when incorporated into the backbone [1]. The Boc-protected variant 252720-31-3 provides the necessary Nᵅ-protection for standard Fmoc-SPPS coupling protocols while preserving the piperidine ring's conformational constraint. Relative to the unprotected 4-aminopiperidine-4-carboxylic acid (40951-39-1, MW 144.17), the Boc group prevents dimerization and lactamization side reactions during carbodiimide-mediated couplings, improving crude peptide purity . The 64–76% coupling yields reported in triazole hybrid synthesis demonstrate practical synthetic efficiency [2].

Large-Scale API Intermediate Manufacturing for Multi-Kilogram Capivasertib Synthesis

Commercial suppliers (Bayeebio, SSpharma) have validated 252720-31-3 at production scale (>99% purity) as a key starting material for the Capivasertib synthetic route [1]. The 29% lower molecular weight vs. the double-Boc analog 189321-65-1 directly reduces raw material mass requirements per batch by approximately 29%, while the single-Boc strategy simplifies the deprotection profile in the final API steps . The boiling point of 410 °C provides thermal stability headroom during solvent swap distillations common in kilo-lab and pilot-plant operations, exceeding the 380 °C boiling point of the positional isomer 183673-71-4 by 30 °C [2].

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